molecular formula C10H14N2O2 B153525 tert-Butyl pyridin-3-ylcarbamate CAS No. 56700-70-0

tert-Butyl pyridin-3-ylcarbamate

Cat. No. B153525
CAS RN: 56700-70-0
M. Wt: 194.23 g/mol
InChI Key: WKHGDPZRLXDVMJ-UHFFFAOYSA-N
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Description

tert-Butyl pyridin-3-ylcarbamate is a chemical compound that is part of a broader class of organic molecules where a tert-butyl carbamate group is attached to a pyridine ring. This functional group is often used as a protecting group in organic synthesis due to its stability and ease of removal under certain conditions .

Synthesis Analysis

The synthesis of compounds related to tert-butyl pyridin-3-ylcarbamate can involve various strategies. For instance, a one-pot synthesis of ortho-arylated carbazole derivatives, which are structurally related to tert-butyl pyridin-3-ylcarbamate, has been achieved via C–H bond activation using silver nitrate and tert-butyl alcohol as the oxidant and solvent, respectively . Additionally, di-tert-butyl ethynylimidodicarbonate has been used as a synthon for the β-aminoethylation of organic electrophiles, which could be applied to the synthesis of tert-butyl pyridin-3-ylcarbamate derivatives . Moreover, regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been developed as a method for synthesizing substituted pyridine derivatives, including those with tert-butyl groups .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups attached to nitrogen atoms in pyridine rings can be characterized by X-ray crystallography. For example, the structure of a palladacycle intermediate in the synthesis of ortho-arylated carbazoles was confirmed by this method . Similarly, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, which shares some structural features with tert-butyl pyridin-3-ylcarbamate, was determined by X-ray diffraction studies .

Chemical Reactions Analysis

tert-Butyl pyridin-3-ylcarbamate and its derivatives can undergo various chemical reactions. Lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate followed by reaction with electrophiles has been used to obtain substituted derivatives . The tert-butyl group in these compounds can serve as a protecting group that can be removed under certain conditions to yield the free amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyridin-3-ylcarbamate derivatives can be influenced by the presence of tert-butyl groups. These bulky groups can affect the solubility, boiling point, and stability of the compounds. For example, the tert-butyl group can enhance the steric bulk around the pyridine ring, which can influence the reactivity and interaction with other molecules . The presence of tert-butyl groups can also affect the hydrogen bonding patterns in the crystal structures of related compounds .

Scientific Research Applications

Synthesis and Development

  • tert-Butyl pyridin-3-ylcarbamate has been utilized in the scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This process demonstrates efficient and practical production for pharmaceutical applications (Wenjie Li et al., 2012).

Chemical Reactions and Properties

  • Research has explored the lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate, demonstrating its reactivity with various electrophiles to produce substituted derivatives. These findings are significant in the context of chemical synthesis and modification of pyridine derivatives (Keith Smith et al., 2013).
  • A study by Jeremy P. Scott (2006) focused on the one-pot tandem palladium-catalyzed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate. This method is useful for the preparation of various 3-arylated compounds, highlighting its versatility in organic synthesis (Jeremy P. Scott, 2006).

Photophysical and Electrochemical Studies

  • In the field of photophysics and electrochemistry, tert-butyl pyridin-3-ylcarbamate derivatives have been examined for their potential in light-emitting diodes and solar cells. For instance, research on near-infrared emitting pyrazole-bridged binuclear platinum complexes, incorporating tert-butyl pyridin-3-ylcarbamate derivatives, showcased their potential in optoelectronic applications (Ning Su et al., 2016).

Applications in Molecular Chemistry

  • The molecule has been used to synthesize various pyridine ligands, which have shown effectiveness in extracting metals like nickel and copper. This research indicates potential applications in metal extraction and purification processes (B. Pearce et al., 2017).

Pharmaceutical Research

  • In the pharmaceutical context, tert-butyl pyridin-3-ylcarbamate derivatives have been investigated for their α-glucosidase inhibitory activity, contributing to the development of potential treatments for diseases like diabetes (Mina Saeedi et al., 2020).

Safety And Hazards

Tert-Butyl pyridin-3-ylcarbamate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and causes serious eye irritation . It is harmful if inhaled and may cause respiratory irritation . It may also cause drowsiness or dizziness .

properties

IUPAC Name

tert-butyl N-pyridin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHGDPZRLXDVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448782
Record name tert-Butyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl pyridin-3-ylcarbamate

CAS RN

56700-70-0
Record name tert-Butyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Boc-amino)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Xie, D Han, J Liu, T Xie - Synlett, 2009 - thieme-connect.com
… It was worthy noting that tert-butyl pyridin-4-ylcarbamate and tert-butyl pyridin-3-ylcarbamate … pyridin-4-ylcarbamate led to a much higher yield than the tert-butyl pyridin-3-ylcarbamate. …
Number of citations: 16 www.thieme-connect.com
F Ma, X Xie, L Zhang, Z Peng, L Ding… - The Journal of Organic …, 2012 - ACS Publications
Palladium-catalyzed intermolecular C–N bond-forming reactions between aryl halides and amides are described using 2-dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl, which is both …
Number of citations: 47 pubs.acs.org
I Ahmed - 2015 - search.proquest.com
Organometallic chemistry provides valuable tools for the formation of carbon-carbon and carbon-heteroatom bonds that would otherwise require multiple steps and resources to achieve …
Number of citations: 4 search.proquest.com

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